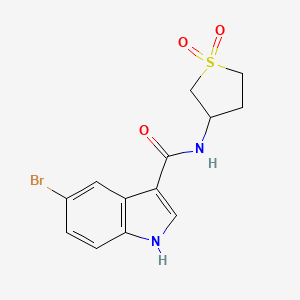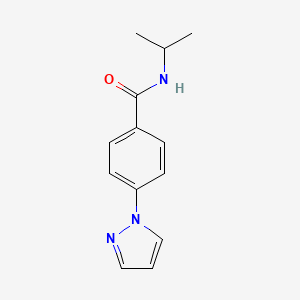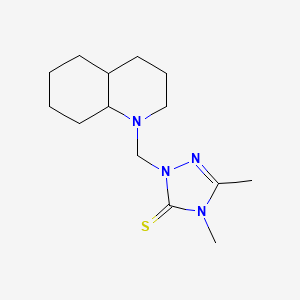
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide, also known as IMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMCA is a heterocyclic organic compound that consists of an imidazole ring and a cyclohexyl group. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it is believed that 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been shown to increase GABA levels in the brain and decrease the levels of stress hormones such as cortisol. 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and cognitive function.
实验室实验的优点和局限性
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in animal models. However, one limitation of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is that its exact mechanism of action is not fully understood. This makes it challenging to design experiments that specifically target its effects.
未来方向
There are several future directions for research on 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide. One area of research could be to investigate the potential use of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide in the treatment of anxiety and depression in humans. Another area of research could be to study the effects of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide on cognitive function and neuroplasticity. Additionally, further studies are needed to understand the exact mechanism of action of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide and its potential interactions with other compounds.
合成方法
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base to form 2-imidazol-1-ylacetophenone. The resulting compound is then reacted with 2-methylcyclohexylamine to form 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is in the field of neuroscience. 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
属性
IUPAC Name |
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-4-2-3-5-11(10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOULSXACTTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)



![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)
![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)
